molecular formula C21H15FN2O B2979363 1-Benzyl-4-(4-fluorophenoxy)phthalazine CAS No. 338404-25-4

1-Benzyl-4-(4-fluorophenoxy)phthalazine

Cat. No.: B2979363
CAS No.: 338404-25-4
M. Wt: 330.362
InChI Key: LEEPPYSDALQDJH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenoxy)phthalazine is an organic compound with the molecular formula C21H15FN2O It is a derivative of phthalazine, a bicyclic heterocycle, and contains a benzyl group and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-fluorophenoxy)phthalazine can be synthesized through a multi-step process involving the following key steps:

    Formation of Phthalazine Core: The synthesis begins with the formation of the phthalazine core, typically through the condensation of phthalic anhydride with hydrazine.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the phthalazine core.

    Attachment of Fluorophenoxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-fluorophenoxy)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phthalazine derivatives.

    Substitution: The benzyl and fluorophenoxy groups can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-Benzyl-4-(4-fluorophenoxy)phthalazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.

    Industrial Applications: The compound is also studied for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenoxy)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorophenoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-phenoxyphthalazine: Similar structure but lacks the fluorine atom.

    1-Benzyl-4-(4-chlorophenoxy)phthalazine: Contains a chlorine atom instead of fluorine.

    1-Benzyl-4-(4-methylphenoxy)phthalazine: Contains a methyl group instead of fluorine.

Uniqueness

1-Benzyl-4-(4-fluorophenoxy)phthalazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-benzyl-4-(4-fluorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPPYSDALQDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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